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Compound of Interest

Compound Name: Trypsin Inhibitor (soybean)

Cat. No.: B1163945

Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und
haufig gestellte Fragen (FAQs) zu haufigen Problemen bei der Verwendung von Sojabohnen-
Trypsin-Inhibitor (SBTI) in der Zellkultur. Es richtet sich an Forscher, Wissenschaftler und
Fachleute in der Arzneimittelentwicklung, um haufig auftretende Probleme bei ihren
Experimenten zu identifizieren und zu l6sen.

Fehlerbehebungsleitfaden

Dieser Leitfaden im Frage-Antwort-Format befasst sich mit spezifischen Problemen, die bei der
Verwendung von SBTI auftreten kdnnen.

F1: Warum heften sich meine Zellen nach der Trypsinisierung und SBTI-Behandlung schlecht

an?

Antwort: Eine schlechte Zellanhaftung nach der Subkultur mit SBTI kann mehrere Ursachen
haben:

o Unvollstandige Trypsin-Inaktivierung: Restliche Trypsinaktivitat kann Zelloberflachenproteine
schadigen, die fur die Anhaftung entscheidend sind. Stellen Sie sicher, dass das SBTI-zu-
Trypsin-Verhaltnis korrekt ist. In der Regel wird ein stochiometrisches 1:1-Verhaltnis
empfohlen, aber einige Protokolle schlagen eine hohere Konzentration von SBTI vor, um
eine vollstandige Inaktivierung zu gewahrleisten.[1]
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« UbermaRige Trypsinisierung: Eine zu lange Exposition gegeniiber Trypsin, selbst bei
anschlieBender Inaktivierung, kann die Zellen schadigen. Optimieren Sie Ihre
Trypsinisierungszeit; sie sollte gerade ausreichen, um die Zellen abzuldsen.

o Unvollstdndige Entfernung des Trypsin-SBTI-Komplexes: Der verbleibende Komplex in der
Zellsuspension kann die Anhaftung beeintrachtigen. Es ist entscheidend, die Zellen nach der
Inaktivierung durch Zentrifugation zu pelletieren und das Pellet in frischem Medium zu
resuspendieren.[2] Ein zusatzlicher Waschschritt mit PBS kann hilfreich sein.[3]

o Zellstress: Falsche Handhabung, wie z. B. starkes Pipettieren, kann die Zellen schadigen
und ihre Anhaftungsfahigkeit verringern.

F2: Meine Zellen zeigen nach der Subkultur mit SBTI eine geringe Lebensfahigkeit oder ein
verlangsamtes Wachstum. Was kénnte die Ursache sein?

Antwort: Eine verringerte Lebensfahigkeit oder Proliferation ist ein haufiges Problem, das auf
folgende Faktoren zurtickzufihren sein kann:

o SBTI-Zytotoxizitat: Obwohl SBTI im Allgemeinen als sicher gilt, kann es bei hohen
Konzentrationen fur bestimmte Zelllinien zytotoxisch sein. Es ist wichtig, die optimale, nicht-
toxische Konzentration von SBTI fur Ihre spezifische Zelllinie durch ein Zytotoxizitats-Assay
zu bestimmen.

 Restliche Trypsinaktivitat: Ahnlich wie bei Anhaftungsproblemen kann eine unzureichende
Trypsin-Inaktivierung zu Zellschaden und Zelltod fihren.

o Nahrstoffmangel im Medium: Wenn die Zellen nach der Passage nicht mit ausreichend
Nahrstoffen versorgt werden, kann dies ihr Wachstum beeintrachtigen. Stellen Sie sicher,
dass Sie frisches, vorgewarmtes Medium verwenden.

o Qualitat des SBTI: SBTI ist ein Protein und kann bei unsachgeméafer Lagerung denaturieren
und seine Aktivitat verlieren. Verwenden Sie Aliquots, um wiederholtes Einfrieren und
Auftauen zu vermeiden.

F3: Wie kann ich feststellen, ob das Trypsin vollstandig durch SBTI inaktiviert wurde?
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Antwort: Die vollstandige Inaktivierung von Trypsin ist entscheidend. Hier sind einige
Moglichkeiten, dies zu Gberprifen:

» Visuelle Beobachtung: Nach der Zugabe von SBTI und dem Resuspendieren der Zellen
sollten diese aufhdren zu verklumpen, was ein Zeichen fur anhaltende Trypsinaktivitat sein
kann.

o Zellgesundheit nach der Passage: Eine hohe Zellanhaftung und normales Wachstum nach
der Subkultur sind gute Indikatoren fur eine erfolgreiche Trypsin-Inaktivierung.

o Enzymatischer Assay: Fir eine quantitative Bewertung kann ein enzymatischer Assay zur
Messung der verbleibenden Trypsinaktivitat durchgefiuhrt werden. Solche Assays verwenden
ein chromogenes oder fluorogenes Substrat fur Trypsin. Es gibt auch ELISA-basierte
Methoden zur Quantifizierung von restlichem Trypsin.[4][5]

F4: Was sind die Anzeichen fir eine unvollstandige Trypsin-Neutralisierung und wie kann ich
sie beheben?

Antwort: Anzeichen fir eine unvollstandige Trypsin-Neutralisierung sind unter anderem
Zellverklumpung, schlechte Anhaftung, verringerte Lebensféahigkeit und eine verénderte
Morphologie nach der Passage.

Losungen:

 Uberpriifen Sie die Konzentrationen: Stellen Sie sicher, dass die Konzentrationen von
Trypsin und SBTI korrekt sind. Die spezifische Aktivitat des Trypsins und die Reinheit des
SBTI kdnnen von Charge zu Charge variieren.

e Optimieren Sie das Verhaltnis: Fuhren Sie eine Titration durch, um das optimale SBTI-zu-
Trypsin-Verhéaltnis fur lhre spezifische Zelllinie und Trypsin-Charge zu ermitteln.

e Mischvorgang: Stellen Sie sicher, dass das SBTI nach der Zugabe zur Zellsuspension
grundlich, aber schonend gemischt wird, um eine gleichmafige Verteilung und eine effiziente
Inaktivierung zu gewahrleisten.

 Inkubationszeit: Obwohl die Reaktion nahezu augenblicklich ist, kann eine kurze Inkubation
von einigen Minuten bei Raumtemperatur die vollstandige Komplexbildung sicherstellen.
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Haufig gestellte Fragen (FAQS)

F: Was ist der Hauptzweck der Verwendung von SBTI in der Zellkultur?

A: Der Hauptzweck von SBTI ist die Inaktivierung von Trypsin, einer Protease, die
Ublicherweise zur Ablosung von adharenten Zellen von der Kulturoberflache verwendet wird.
Dies ist besonders wichtig in serumfreien Kulturbedingungen, da Serum, das normalerweise
Trypsin-Inhibitoren enthélt, fehlt.

F: Wie funktioniert SBTI?

A: SBTI ist ein kompetitiver, reversibler Inhibitor, der einen stabilen, stdchiometrischen 1:1-
Komplex mit Trypsin bildet. Diese Komplexbildung blockiert das aktive Zentrum des Trypsins
und verhindert so dessen proteolytische Aktivitat.

F: Gibt es Alternativen zu SBTI?

A: Ja, es gibt mehrere Alternativen:

e Serum: Fotales Rinderserum (FBS) enthalt nattrliche Trypsin-Inhibitoren wie al-Antitrypsin.
e Andere Trypsin-Inhibitoren: Es gibt andere kommerziell erhéltliche Trypsin-Inhibitoren.

e Schonende Zelldissoziationsreagenzien: Produkte wie Accutase sind Mischungen aus
proteolytischen und kollagenolytischen Enzymen, die schonender fiir die Zellen sind und
keine Inaktivierung erfordern.

o EDTA-basierte Ablésung: Bei einigen Zelllinien kann die alleinige Verwendung von EDTA zur
Chelatisierung von Kalziumionen ausreichen, um die Zelladhasion zu schwéchen und die
Zellen abzuldsen.

F: Wie sollte ich SBTI-Lésungen vorbereiten und lagern?

A: SBTI wird typischerweise als lyophilisiertes Pulver oder als konzentrierte Stamml6sung
geliefert.

» Vorbereitung: L6sen Sie das lyophilisierte Pulver in einer geeigneten Pufferldsung wie PBS
oder serumfreiem Medium auf die gewlinschte Konzentration. Eine gangige
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Arbeitskonzentration betragt 1 mg/ml.[2]

 Sterilisation: Sterilfiltrieren Sie die rekonstituierte Lésung durch einen 0,22-um-Filter.

e Lagerung: Aliquotieren Sie die Stamml&sung in kleinere Volumina, um wiederholtes

Einfrieren und Auftauen zu vermeiden, und lagern Sie sie bei -20 °C.[2] Die Stabilitat in

Lésung kann je nach Puffer und Lagerbedingungen variieren.

Quantitative Daten

Die folgenden Tabellen fassen quantitative Daten zur Verwendung von SBTI zusammen.

Tabelle 1: Empfohlene Konzentrationen fur die Zubereitung von SBTI-Arbeitsldsungen

Endkonzentration

Ziel-Trypsin- Verdiinnung der S T Hemmkapazitét pro
er -
Konzentration SBTI-Stammldsung L ml Arbeitslésung
Arbeitslésung
0,05 % 1:10 in D-PBS 0,5 mg/mi 0,5 mg Trypsin
0,1% 1:5in D-PBS 1,0 mg/ml 1,0 mg Trypsin
0,25 % 1:2 in D-PBS 2,5 mg/ml 2,5 mg Trypsin

Datenquelle: Abgeleitet von ATCC-Protokollen.

Tabelle 2: Stabilitat von Sojabohnen-Trypsin-In

hibitor (STI)

Bedingung

Restaktivitat (%)

Temperatur (10 min Exposition)

bis zu 80 °C 100 %

90 °C 80 %

100 °C 70 %

pH (2 h Exposition)

pH 1-14 100 %

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/805/814/t6522pis.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/805/814/t6522pis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Datenquelle: Abgeleitet aus einer Studie zur Stabilitéat eines Kunitz-Typ-Trypsininhibitors aus
schwarzen Sojabohnen.[2]

Experimentelle Protokolle

Protokoll 1: Standard-Zellpassage mit SBTI

Dieses Protokoll beschreibt die Schritte zur Subkultivierung von adharenten Zellen unter
Verwendung von Trypsin und SBTI.

e Medien absaugen: Entfernen Sie das verbrauchte Kulturmedium aus dem Kulturgefal3.

o Waschen: Spiilen Sie die Zellschicht mit sterilem, Caz*/Mg?*-freiem PBS, um alle Spuren
von Serum zu entfernen, das die Trypsinaktivitdit hemmen koénnte. Saugen Sie das PBS ab.

e Trypsinisierung: Geben Sie eine ausreichende Menge vorgewarmter Trypsin-EDTA-LOsung
hinzu, um die Zellschicht zu bedecken (z. B. 1 ml fur einen T-25-Kolben). Inkubieren Sie bei
37 °C fur 2-5 Minuten oder bis sich die Zellen ablésen. Uberpriifen Sie dies unter dem
Mikroskop.

 Inaktivierung: Geben Sie ein gleiches oder doppeltes Volumen einer SBTI-L6sung (in der
Regel 1 mg/ml) in die Zellsuspension, um das Trypsin zu neutralisieren.[3] Mischen Sie die
Suspension durch sanftes Pipettieren.

« Zentrifugation: Uberfiihren Sie die Zellsuspension in ein steriles Zentrifugenréhrchen und
zentrifugieren Sie bei 100-200 x g fur 5 Minuten, um die Zellen zu pelletieren.[2]

« Resuspendierung: Verwerfen Sie den Uberstand und resuspendieren Sie das Zellpellet
vorsichtig in einem geeigneten Volumen frischen, vorgewarmten Kulturmediums.

e Zellzahlung und Aussaat: Z&hlen Sie die Zellen und séen Sie sie in der gewilinschten Dichte
in neue KulturgefalRe aus.

 Inkubation: Inkubieren Sie die Zellen unter den fir die Zelllinie geeigneten Bedingungen.

Protokoll 2: Zytotoxizitats-Assay zur Bestimmung der optimalen SBTI-Konzentration (MTT-
Assay)
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Dieses Protokoll beschreibt, wie die zytotoxischen Effekte von SBTI auf eine bestimmte

Zelllinie bewertet werden kdnnen.

Zellaussaat: Saen Sie die Zellen in einer 96-Well-Platte mit einer geeigneten Dichte aus und
lassen Sie sie Uber Nacht anhaften.

Behandlung: Bereiten Sie eine Reihe von Verdinnungen von SBTI in serumfreiem Medium
vor. Entfernen Sie das Medium von den Zellen und fugen Sie die SBTI-Verdiinnungen zu
den entsprechenden Wells hinzu. Figen Sie auch eine Kontrolle mit nur Medium hinzu.

Inkubation: Inkubieren Sie die Platte flr einen relevanten Zeitraum (z. B. die typische
Expositionszeit wahrend der Passage oder langer, um subtile Effekte zu erkennen).

MTT-Zugabe: Figen Sie jedem Well MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-
diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte fir 2-4 Stunden bei 37 °C,
damit sich Formazan-Kristalle bilden kénnen.

Solubilisierung: Figen Sie ein Solubilisierungsmittel (z. B. DMSO oder eine saure
Isopropanol-Lésung) hinzu, um die Formazan-Kristalle aufzulésen.

Messung: Messen Sie die Extinktion bei einer geeigneten Wellenléange (typischerweise 570
nm) mit einem Plattenlesegerat.

Analyse: Berechnen Sie die prozentuale Zelllebensfahigkeit fir jede SBTI-Konzentration im
Vergleich zur Kontrolle und bestimmen Sie die IC50 (die Konzentration, bei der 50 % der
Zellen abgetotet werden).

Visualisierungen

Die folgenden Diagramme veranschaulichen wichtige Prozesse und logische Beziehungen im

Zusammenhang mit der Verwendung von SBTI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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